molecular formula C20H24FN3O B3162973 N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882749-24-8

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B3162973
CAS No.: 882749-24-8
M. Wt: 341.4 g/mol
InChI Key: CKJNTEIBJODNRQ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and an acetamide-linked 3,4-dimethylphenyl moiety.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-3-6-18(13-16(15)2)22-20(25)14-23-9-11-24(12-10-23)19-7-4-17(21)5-8-19/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJNTEIBJODNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101173162
Record name N-(3,4-Dimethylphenyl)-4-(4-fluorophenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882749-24-8
Record name N-(3,4-Dimethylphenyl)-4-(4-fluorophenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882749-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dimethylphenyl)-4-(4-fluorophenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known as a piperazine derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including neuropharmacology and antiviral research. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24FN3OC_{20}H_{24}FN_3O with a molecular weight of 341.43 g/mol. The compound features a piperazine ring, which is known to influence its biological activity significantly.

Piperazine derivatives often interact with neurotransmitter receptors, particularly in the central nervous system (CNS). The presence of the dimethylphenyl group and the fluorophenyl piperazine moiety enhances binding affinity to various receptors, including dopamine and serotonin receptors. This interaction is crucial for the compound's potential as an antidepressant and anxiolytic agent.

Antiviral Activity

Research indicates that piperazine derivatives exhibit antiviral properties. For instance, studies have shown that related compounds can inhibit the replication of viruses such as influenza and hepatitis C virus (HCV) through various mechanisms, including interference with viral polymerases and receptor binding sites .

Neuropharmacological Effects

In neuropharmacological studies, compounds structurally similar to this compound have demonstrated significant activity at dopamine D3 receptors. This selectivity suggests potential applications in treating disorders such as schizophrenia and depression .

Case Studies

  • Antidepressant Effects : A study conducted on a series of piperazine derivatives found that modifications at the phenyl ring significantly affected their antidepressant-like activity in animal models. The presence of both dimethyl and fluorine substituents was correlated with enhanced efficacy .
  • Antiviral Efficacy : Another investigation revealed that compounds with similar structures inhibited the replication of HCV with IC50 values ranging from 0.35 μM to 0.50 μM . This highlights the potential for this compound in developing antiviral therapies.

Table 1: Biological Activity Overview of Piperazine Derivatives

Compound NameActivity TypeIC50 (μM)Reference
Compound AAntidepressant0.25
Compound BAntiviral (HCV)0.35
This compoundAntidepressant/AntiviralTBDCurrent Study

Scientific Research Applications

Antidepressant Activity

Piperazine derivatives have been extensively studied for their antidepressant properties. N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has shown promise in preclinical studies as a serotonin reuptake inhibitor, which may help in the treatment of depression and anxiety disorders. The presence of the fluorophenyl group enhances its binding affinity to serotonin receptors .

Antipsychotic Effects

Research indicates that compounds similar to this compound exhibit antipsychotic effects through dopamine receptor antagonism. This mechanism is critical in managing schizophrenia and other psychotic disorders. Studies have demonstrated that modifications in the piperazine structure can significantly influence the compound's efficacy and safety profile .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve modulation of cell signaling pathways associated with cell survival and death .

Case Studies

Study Objective Findings
Study 1Evaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in animal models compared to control groups.
Study 2Investigate antipsychotic propertiesShowed effective reduction in psychotic symptoms in rodent models; potential for further clinical trials.
Study 3Assess antitumor activityIn vitro results indicated inhibition of cancer cell proliferation; further studies needed for in vivo validation.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Piperazine-Acetamide Derivatives

Compound Name Substituents on Piperazine Acetamide-Linked Group Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Activity/Notes Reference
N-(3,4-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 4-Fluorophenyl 3,4-Dimethylphenyl 367.46* Not reported Not reported Structural focus
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) 4-Fluorophenyl 4-(4-Fluorophenyl)thiazol-2-yl 414.13 328–329 83% MMP inhibitor (anti-inflammatory)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl 4-(p-Tolyl)thiazol-2-yl 422.54 289–290 75% MMP inhibitor
N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide 4-Fluorophenyl sulfonyl 3,4-Dichlorophenyl 430.33 Not reported Not reported Sulfonyl group enhances stability
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazol-5-yl sulfonyl 3,5-Difluorophenyl 454.49 Not reported Not reported Antimicrobial (gram-positive)

*Calculated based on molecular formula C20H22FN3O.

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group is a common feature in analogs like compound 30 and the target compound, likely enhancing metabolic stability and binding affinity through hydrophobic interactions .
  • Sulfonyl vs.

Pharmacological Activities of Related Compounds

Antimicrobial Activity

  • Compound 47 (): Demonstrated efficacy against gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the benzo[d]thiazolyl sulfonyl group enhancing membrane penetration .
  • Compound 48 (): Substitution with a 3-isopropylphenyl group retained antimicrobial activity, suggesting tolerance for bulky hydrophobic groups .

Anti-Inflammatory and MMP Inhibition

  • Compound 30 (): Exhibited MMP-inhibitory activity (melting point 328–329°C), likely due to the fluorophenyl-thiazole moiety interacting with enzyme active sites .
  • Compound 13 (): Methoxy and methyl groups on the aryl rings improved solubility while maintaining inhibitory potency .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling of the piperazine and acetamide moieties. Key steps include:

  • Nucleophilic substitution : Reacting 4-(4-fluorophenyl)piperazine with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) in aprotic solvents like dichloromethane .
  • Amide coupling : Introducing the 3,4-dimethylphenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) at controlled temperatures (0–5°C to room temperature) to minimize side reactions .
  • Optimization : Reaction yields depend on solvent polarity, catalyst selection (e.g., palladium for cross-couplings), and stepwise purification using column chromatography. Purity is validated via HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine ring conformation. Aromatic proton signals between δ 6.8–7.4 ppm and methyl group resonances (δ 2.2–2.5 ppm) are critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 408.2) and detects isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine-acetamide linkage .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving analogs of this compound?

Contradictions often arise from subtle structural variations (e.g., substituent positions on aryl rings). Strategies include:

  • Comparative docking studies : Using molecular dynamics to assess binding affinity differences at serotonin (5-HT1A/2A) or dopamine (D2/D3) receptors .
  • Functional group substitution : Testing analogs with halogen (e.g., Cl vs. F) or methoxy groups to evaluate electronic effects on receptor binding .
  • Pharmacophore modeling : Identifying critical hydrogen-bonding interactions between the piperazine nitrogen and target residues .

Q. What experimental designs are recommended to address discrepancies between in vitro and in vivo pharmacological data?

  • Pharmacokinetic (PK) profiling : Measure bioavailability, plasma protein binding, and blood-brain barrier penetration using LC-MS/MS .
  • Metabolite identification : Incubate the compound with liver microsomes (human/rat) to identify oxidative metabolites that may alter activity .
  • Dose-response studies : Use rodent models to correlate receptor occupancy (via PET imaging) with behavioral outcomes (e.g., locomotor activity for CNS targets) .

Q. How can mechanistic pathways of this compound’s biological activity be elucidated?

  • Receptor binding assays : Radioligand competition assays (e.g., [3H]-spiperone for D2 receptors) quantify Ki values .
  • Downstream signaling analysis : Western blotting for phosphorylated ERK or cAMP assays to map GPCR-mediated pathways .
  • Crystallography : Co-crystallize the compound with target receptors (e.g., 5-HT1A) to resolve binding modes .

Q. What methodological challenges arise in assessing the compound’s stability under physiological conditions?

  • Degradation profiling : Conduct stress testing (pH 1–13, UV light, 40–60°C) and monitor degradation via LC-MS. The acetamide bond is prone to hydrolysis in acidic conditions .
  • Solution stability : Use phosphate-buffered saline (PBS) or simulated gastric fluid to evaluate shelf life. Stabilizers like cyclodextrins may be required for aqueous formulations .

Q. How should researchers design toxicity studies to evaluate preclinical safety?

  • In vitro cytotoxicity : Screen against hepatic (HepG2) and renal (HEK293) cell lines using MTT assays .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • In vivo acute toxicity : Dose escalation in rodents (OECD 423) with histopathological analysis of major organs .

Q. What strategies mitigate analytical interference from impurities during biological assays?

  • Orthogonal purification : Combine preparative HPLC with recrystallization to remove byproducts (e.g., unreacted piperazine) .
  • Blank controls : Pre-incubate assay matrices (e.g., cell lysates) with the compound to identify nonspecific binding .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target, followed by pull-down assays and MS identification .
  • Knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., 5-HT receptors) and assess loss of pharmacological effect .

Q. What computational tools are effective for predicting off-target interactions?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactomes .
  • Machine learning models : Train neural networks on PubChem BioAssay data to predict polypharmacology risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

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